molecular formula C10H8N2O3 B7772569 2-Methyl-6-nitroquinolin-4-ol CAS No. 112219-43-9

2-Methyl-6-nitroquinolin-4-ol

Cat. No. B7772569
CAS RN: 112219-43-9
M. Wt: 204.18 g/mol
InChI Key: WTJKUGPNJDSKBL-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroquinolin-4-ol is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimalarial Activity: A study explored the synthesis and antimalarial activity of compounds derived from substituted 1-phenyl-2-propanones, demonstrating high activity against Plasmodium berghei infections and resistant strains of the parasite in mice. This highlights the potential for clinical trials in humans due to excellent activity and pharmacokinetic properties (Werbel et al., 1986).

  • Prodrug Systems for Reductive Activation: Research on synthesizing a range of novel 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation has been conducted. These compounds, including 2-Methyl-6-nitroquinolin-4-ol derivatives, could be used for targeted drug delivery and activation in specific biological environments (Couch et al., 2008).

  • Synthesis of Bromoquinolinols: A study utilized 2,2,3-Tribromopropanal for transforming various substituted anilines into 3-bromoquinolin-6-ols, which could be further modified. This process involves the synthesis and transformation of nitroquinoline derivatives, including this compound (Lamberth et al., 2014).

  • Cardiovascular Evaluation: Derivatives of 4-nitroisoquinolin-3-ol, which are structurally related to this compound, have been synthesized and evaluated for their cardiovascular effects. These compounds showed potential as short-acting cardiovascular agents with both positive inotropic and peripheral vasodilating effects, suggesting applications in cardiac emergencies (Kanojia et al., 1991).

  • Antimicrobial Activity: The synthesis of metal complexes with 8-hydroxyquinoline derivatives, including modifications of this compound, has been explored. These complexes have shown significant in vitro antimicrobial activity against various bacterial strains and fungi, highlighting their potential in pharmacological applications (Patel & Patel, 2017).

  • Effects on RNA Synthesis: The impact of 4-nitroquinoline- N -oxide, a compound related to this compound, on RNA synthesis has been studied. It demonstrates marked inhibition of amino acid incorporation by polyribosomal structures, indicating its potential use in understanding and manipulating RNA synthesis processes (Paul et al., 1969).

properties

IUPAC Name

2-methyl-6-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKUGPNJDSKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283188
Record name 2-methyl-6-nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207-82-5, 112219-43-9
Record name NSC30292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-6-nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-6-NITRO-4(1H)-QUINOLONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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